N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole ring, and various substituents such as chlorine and iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Properties
Molecular Formula |
C24H14ClIN2O2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)furan-2-yl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C24H14ClIN2O2/c25-17-5-1-3-15(11-17)22-10-8-20(29-22)14-27-19-7-9-23-21(13-19)28-24(30-23)16-4-2-6-18(26)12-16/h1-14H |
InChI Key |
VULCYJHXYZZCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.